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Compound of Interest

Compound Name: Ftisadtsk

Cat. No.: B12421236 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Ftisadtsk is a novel serine/threonine kinase implicated in aberrant cell signaling pathways

associated with oncogenesis. As a key regulator of cell proliferation and survival, Ftisadtsk
represents a promising therapeutic target for novel drug development. To facilitate the

discovery of Ftisadtsk inhibitors, a robust and high-throughput in vitro assay is essential.

This document provides a detailed protocol for measuring the enzymatic activity of recombinant

Ftisadtsk using a luminescence-based assay. The assay quantifies the amount of ATP

remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[1][2] The

principle relies on a luciferase reaction that generates a light signal directly proportional to the

ATP concentration.[3] Consequently, the luminescent signal is inversely proportional to

Ftisadtsk kinase activity, as active kinase depletes the ATP in the well.[1][3] This "mix-and-

read" format is simple, rapid, and highly amenable to high-throughput screening (HTS) of

compound libraries.

Assay Principle
The Ftisadtsk kinase assay is performed in two steps. First, the Ftisadtsk enzyme catalyzes

the transfer of a phosphate group from ATP to a specific peptide substrate. In the second step,

a detection reagent is added to terminate the kinase reaction and measure the remaining ATP.

The detection reagent contains luciferase and its substrate, luciferin. The luciferase enzyme
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uses the remaining ATP to generate a stable "glow-style" luminescent signal, which is

measured by a luminometer.

High Kinase Activity → High ATP Consumption → Low Luminescence

Low Kinase Activity → Low ATP Consumption → High Luminescence

Materials and Reagents
Reagent Vendor Catalog No. Storage

Recombinant Human

Ftisadtsk
(Example) -80°C

Ftisadtsk Peptide

Substrate (e.g., Ftis-

tide)

(Example) -20°C

Kinase-Glo®

Luminescent Kinase

Assay Kit

Promega V6711 -20°C

ATP, 10 mM Solution (Example) -20°C

Tris-HCl, 1 M, pH 7.5 (Example) Room Temp

MgCl₂, 1 M (Example) Room Temp

DTT, 1 M (Example) -20°C

Bovine Serum

Albumin (BSA), 10

mg/mL

(Example) 4°C

DMSO, Molecular

Biology Grade
(Example) Room Temp

Nunc™ 384-Well

Solid White Plates
Thermo Sci. 262260 Room Temp

Staurosporine

(Control Inhibitor)
(Example) -20°C
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Experimental Workflow and Signaling Pathway
The overall experimental process is streamlined for efficiency and suitability for HTS.

Preparation

Kinase Reaction

Detection

Prepare Assay Buffer
& Reagents

Prepare Ftisadtsk
Enzyme Dilution

Prepare Substrate/ATP
Working Solution

Prepare Inhibitor
Serial Dilutions

Add Ftisadtsk Enzyme
(5 µL)

Initiate Reaction by Adding
Substrate/ATP Mix (5 µL)

Dispense Inhibitor or
DMSO to Plate (25 nL)

Incubate at RT
(e.g., 60 min)

Add Kinase-Glo® Reagent
(10 µL)

Incubate at RT
(10 min, protected from light)

Measure Luminescence
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Figure 1. High-throughput workflow for the Ftisadtsk luminescent kinase assay.

Ftisadtsk is a critical node in a hypothetical growth factor signaling pathway. Its inhibition is

expected to block downstream signals promoting cell proliferation.
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Figure 2. Hypothetical Ftisadtsk signaling pathway and point of inhibition.

Detailed Experimental Protocols
Reagent Preparation

1X Kinase Assay Buffer: Prepare a fresh buffer containing 40 mM Tris (pH 7.5), 20 mM

MgCl₂, 0.1 mg/mL BSA, and 0.5 mM DTT. Keep on ice.

Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Buffer with the Kinase-Glo® Substrate

according to the manufacturer's protocol. Allow the solution to equilibrate to room

temperature before use.

2X Ftisadtsk Enzyme Solution: Dilute the recombinant Ftisadtsk stock to a 2X working

concentration (e.g., 20 nM) in 1X Kinase Assay Buffer. The optimal concentration should be

determined empirically via enzyme titration (see Section 5.2).

2X Substrate/ATP Solution: Prepare a 2X working solution containing the Ftisadtsk peptide

substrate and ATP in 1X Kinase Assay Buffer. The final concentration in the assay should be

at or near the Kₘ for each (e.g., 10 µM ATP, 200 µM peptide substrate).

Compound Plates: Prepare serial dilutions of test compounds (and control inhibitor like

Staurosporine) in 100% DMSO. Typically, an 11-point, 1:3 dilution series is prepared, starting

from a 10 mM stock.

Protocol 1: Ftisadtsk Enzyme Titration
This protocol is to determine the optimal enzyme concentration that yields a robust signal

window.

Prepare a serial dilution of Ftisadtsk in 1X Kinase Assay Buffer.

In a 384-well plate, add 5 µL of each Ftisadtsk dilution. For "No Enzyme" control wells, add

5 µL of 1X Kinase Assay Buffer.
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Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final

reaction volume is 10 µL.

Mix the plate on a plate shaker for 30 seconds.

Incubate the plate at room temperature for 60 minutes.

Add 10 µL of prepared Kinase-Glo® Reagent to all wells to stop the reaction and initiate

luminescence.

Mix on a plate shaker for 2 minutes.

Incubate at room temperature for 10 minutes, protected from light.

Measure luminescence using a plate-reading luminometer.

Protocol 2: Inhibitor IC₅₀ Determination
This protocol measures the potency of an inhibitor.

Using an acoustic dispenser or manual pipetting, transfer 25-50 nL of each compound

dilution from the compound plate into the 384-well assay plate. For controls, dispense DMSO

only.

Add 5 µL of the 2X Ftisadtsk Enzyme Solution (at the optimal concentration determined in

5.2) to all wells.

Incubate the plate for 15-30 minutes at room temperature to allow compound binding to the

enzyme.

Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.

Follow steps 4-9 from the enzyme titration protocol (Section 5.2).

Data Presentation and Analysis
Enzyme Titration Data
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The optimal enzyme concentration is one that consumes approximately 50-80% of the ATP,

providing a sufficient signal window for inhibitor screening.

Table 1: Example Ftisadtsk Titration Data

Final Ftisadtsk (nM) Avg. RLU S/B Ratio

0 (No Enzyme) 1,850,000 1.0

0.5 1,620,000 1.1

1.0 1,415,000 1.3

2.5 1,130,000 1.6

5.0 890,000 2.1

10.0 450,000 4.1

20.0 150,000 12.3

40.0 80,000 23.1

RLU = Relative Light Units; S/B = Signal-to-Background (RLU of No Enzyme / RLU of Sample).

A concentration of 5-10 nM would be suitable for inhibitor screening.

IC₅₀ Determination Data
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. Data should be normalized relative to

high (DMSO, 0% inhibition) and low (potent inhibitor, 100% inhibition) controls.

Calculate Percent Inhibition: % Inhibition = 100 * (RLUtest compound - RLUmin) / (RLUmax -

RLUmin)

RLUmax = Signal from DMSO control (no inhibitor)

RLUmin = Signal from background control (no enzyme or max inhibition)

Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the

data using a four-parameter logistic model (sigmoidal dose-response curve) to calculate the
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IC₅₀ value.

Table 2: Example IC₅₀ Data for "Inhibitor-X"

Inhibitor-X (nM) Avg. RLU % Inhibition

0 (DMSO) 885,000 0.0

1.2 870,500 1.8

3.7 814,200 8.6

11.1 708,000 21.4

33.3 486,750 48.3

100 250,100 77.0

300 110,600 93.8

900 95,000 95.8

Calculated IC₅₀ 35.2 nM

Data based on RLUmin of 80,000 (from no enzyme control).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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